Ethyl(imino)(1-methyl-1H-imidazol-2-yl)-lambda6-sulfanone
CAS No.:
Cat. No.: VC17668851
Molecular Formula: C6H11N3OS
Molecular Weight: 173.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H11N3OS |
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Molecular Weight | 173.24 g/mol |
IUPAC Name | ethyl-imino-(1-methylimidazol-2-yl)-oxo-λ6-sulfane |
Standard InChI | InChI=1S/C6H11N3OS/c1-3-11(7,10)6-8-4-5-9(6)2/h4-5,7H,3H2,1-2H3 |
Standard InChI Key | XYTZESBCXAPXQB-UHFFFAOYSA-N |
Canonical SMILES | CCS(=N)(=O)C1=NC=CN1C |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Nomenclature
The IUPAC name ethyl(imino)(1-methyl-1H-imidazol-2-yl)-lambda6-sulfanone delineates its core structure:
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A sulfur atom in the +6 oxidation state (lambda6 notation) bonded to an imino group (–N=), an ethyl group (–C₂H₅), and a 1-methylimidazol-2-yl moiety.
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Molecular formula: C₇H₁₂N₄OS, derived from substituent analysis .
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Systematic identifiers include hypothetical CAS registry numbers, though none are currently assigned in public databases.
Structural Characterization
The compound’s geometry features a tetrahedral sulfur center, as confirmed by X-ray crystallography in related sulfoximines. Key structural attributes include:
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Sulfoximine core: The S=N–O group confers polarity and hydrogen-bonding capacity, critical for biological interactions.
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1-Methylimidazol-2-yl group: A planar, aromatic heterocycle with nitrogen atoms at positions 1 and 3, enhancing electron density and coordination potential .
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Ethyl substituent: Introduces steric bulk and modulates solubility in nonpolar solvents.
Synthesis and Reactivity
Synthetic Pathways
While no direct synthesis of Ethyl(imino)(1-methyl-1H-imidazol-2-yl)-lambda6-sulfanone is documented, analogous sulfoximines are typically synthesized via:
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Sulfilimine Oxidation:
Reaction of a sulfide with an amine (e.g., 1-methylimidazole) followed by oxidation with meta-chloroperbenzoic acid (mCPBA). -
Sulfonamide Functionalization:
Substitution of sulfonyl chlorides with imidazole derivatives, as demonstrated in the synthesis of 1-ethyl-2-methylimidazole-4-sulfonyl chloride .
Table 1: Hypothetical Synthesis Conditions
Step | Reagents/Conditions | Yield* | Reference Analog |
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1 | 1-Methylimidazole, S-Ethyl chloride | ~45% | |
2 | mCPBA in CH₂Cl₂, 0°C → RT | ~60% |
*Theoretical yields based on analogous reactions.
Reactivity Profile
The compound’s reactivity is influenced by its dual functional groups:
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Sulfoximine Core: Participates in electrophilic substitutions at the sulfur atom, enabling cross-coupling reactions.
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Imidazole Ring: Acts as a ligand for metal coordination (e.g., Cu, Zn) and undergoes regioselective alkylation .
Physicochemical Properties
Experimental and Predicted Data
While experimental data for the target compound are unavailable, properties are extrapolated from structural analogs:
Table 2: Estimated Physicochemical Properties
Spectroscopic Signatures
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¹H NMR: Expected signals at δ 2.4 (ethyl CH₃), δ 3.7 (N–CH₃), δ 7.2–7.5 (imidazole protons).
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IR: Peaks at 1150 cm⁻¹ (S=O), 1340 cm⁻¹ (S=N).
Biological and Industrial Applications
Medicinal Chemistry
Sulfoximines are explored as:
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Kinase Inhibitors: The imidazole moiety may coordinate ATP-binding pockets, as seen in antifungal agents like clotrimazole .
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Anticancer Agents: Analogous compounds exhibit pro-apoptotic activity via caspase-3 activation.
Catalysis and Materials Science
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Polyurethane Catalysis: Imidazole derivatives accelerate urethane formation; the sulfoximine group could enhance thermal stability .
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Ligand Design: Potential for transition-metal complexes in asymmetric synthesis .
Research Gaps and Future Directions
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Synthetic Optimization: Scalable routes for Ethyl(imino)(1-methyl-1H-imidazol-2-yl)-lambda6-sulfanone remain unexplored.
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Biological Screening: No in vitro or in vivo data exist for this compound. Priority targets include kinases (e.g., EGFR) and antimicrobial assays.
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Computational Studies: Molecular docking could predict binding affinities to biological targets like cytochrome P450.
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